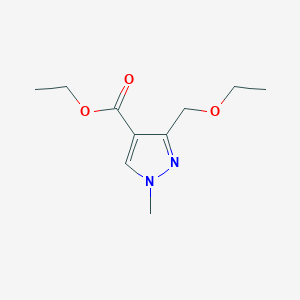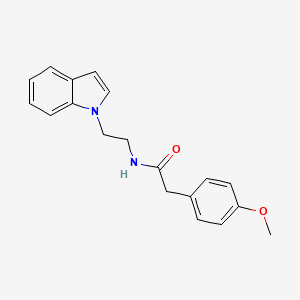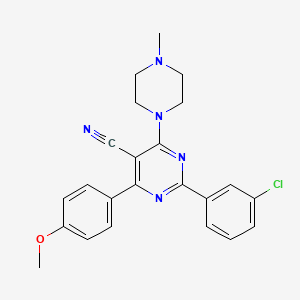
Methyl 2,3-dichloro-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3-dichloro-3-oxopropanoate is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and organic synthesis. The compound is characterized by the presence of two chlorine atoms and an ester functional group attached to a three-carbon chain with a ketone group. This structure serves as a versatile intermediate for the synthesis of various derivatives with potential biological activities, particularly as anticancer agents.
Synthesis Analysis
The synthesis of derivatives of methyl 2,3-dichloro-3-oxopropanoate has been explored in several studies. For instance, a series of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested for their cytotoxic activities against human colorectal carcinoma cells . Another study reported the synthesis of 24 compounds based on the modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which were evaluated as potential histone deacetylase inhibitors (HDACIs) . These syntheses typically involve reactions such as saponification, hydrazinolysis, esterification, and various coupling methods to introduce different functional groups and create a diverse array of compounds .
Molecular Structure Analysis
The molecular structure of derivatives of methyl 2,3-dichloro-3-oxopropanoate has been characterized using various spectroscopic techniques. For example, the structure of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was confirmed through IR, 1H NMR, and X-ray diffraction methods . Additionally, the 1H NMR and IR spectra of methyl dichloropropanoates and butanoates have been studied to elucidate the characteristic spectral features associated with chlorine substitution patterns .
Chemical Reactions Analysis
The reactivity of methyl 2,3-dichloro-3-oxopropanoate and its derivatives has been investigated in the context of forming new chemical bonds and synthesizing heterocyclic compounds. For instance, reactions of methyl 3-cyclopropyl-3-oxopropanoate with various reagents led to the formation of pyrroles, dihydropyridines, benzofurans, pyrazoles, and triazoles, showcasing the compound's utility in heterocyclic chemistry . The reaction of 1,2-dichloro-3,3-dimethylcyclopropene, a related compound, with alkenes at ambient temperature resulted in products derived from a carbene intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2,3-dichloro-3-oxopropanoate derivatives are influenced by their molecular structure and the presence of functional groups. The kinetics and mechanism of reactions involving methylated trioses, which are structurally related to methyl 2,3-dichloro-3-oxopropanoate, have been studied, providing insights into the reactivity of these compounds under acidic conditions . The stability and reactivity of these compounds are crucial for their potential applications in organic synthesis and medicinal chemistry.
科学的研究の応用
1. Chemical Reactions and Kinetics
Methyl 2,3-dichloro-3-oxopropanoate plays a significant role in various chemical reactions. A study by Fedoron̆ko et al. (1980) examined the kinetics and mechanisms of acid-catalyzed reactions of methylated trioses, which produce 2-oxopropanal, a compound closely related to methyl 2,3-dichloro-3-oxopropanoate (Fedoron̆ko et al., 1980).
2. Spectral Analysis and Compound Characterization
The compound's spectral characteristics, including 1H NMR and IR spectra, have been studied to understand its molecular structure and behavior. Pitkänen et al. (1981) focused on the spectral characteristics of methyl dichloropropanoates and butanoates, providing insights into the distinct features associated with different chlorine substitution patterns (Pitkänen et al., 1981).
3. Synthetic Applications in Organic Chemistry
The compound has been utilized in the synthesis of various heterocycles. For example, Pokhodylo et al. (2010) used methyl 3-cyclopropyl-3-oxopropanoate, a related compound, in the synthesis of heterocycles with a cyclopropyl substituent (Pokhodylo et al., 2010).
4. Analytical Chemistry and Assay Development
In the field of analytical chemistry, the compound has been used in developing assays for detecting various biochemical substances. McLellan and Thornalley (1992) describe a method using 2-oxopropanal, which is structurally related to methyl 2,3-dichloro-3-oxopropanoate, for assaying methylglyoxal in chemical and biological systems (McLellan & Thornalley, 1992).
5. Catalysis and Reaction Mechanism Studies
The compound is involved in studies focusing on catalysis and reaction mechanisms. Sugimura et al. (2006) researched enantiomer-differentiating hydrogenation of methyl 3-cyclopropyl-2-methyl-3-oxopropanoate, demonstrating its role in understanding catalytic processes and stereoselectivity in chemical reactions (Sugimura et al., 2006).
Safety And Hazards
特性
IUPAC Name |
methyl 2,3-dichloro-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O3/c1-9-4(8)2(5)3(6)7/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLAESBBSQCKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dichloro-3-oxopropanoate | |
CAS RN |
60180-62-3 |
Source


|
| Record name | methyl 2,3-dichloro-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Fluorophenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2542833.png)







![4-[Methyl(4-methylphenyl)amino]benzaldehyde](/img/structure/B2542843.png)

![2-(Allylsulfanyl)-7,9-dimethyl-4-(3-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2542848.png)